3-Borono-5-hydroxybenzoic acid
Overview
Description
3-Borono-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a hydroxyl group. This compound is known for its significant applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-5-hydroxybenzoic acid typically involves the bromination of 5-hydroxybenzoic acid. One common method includes the reaction of 5-hydroxybenzoic acid with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Borono-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form 5-hydroxybenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
3-Borono-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Borono-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 5-Bromo-2-methoxybenzoic acid
- 4-Bromo-2-methoxybenzoic acid
- 3-Amino-5-bromobenzoic acid
- 5-Bromosalicylic acid
Uniqueness
3-Borono-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a hydroxyl group on the benzene ring allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-borono-5-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9,12-13H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFQWXHHINIGNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)C(=O)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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